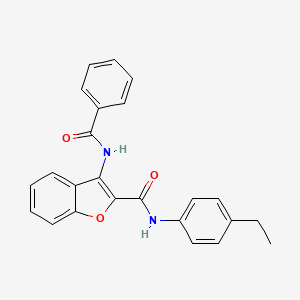

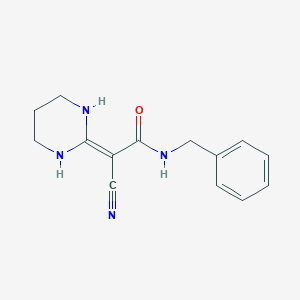

![molecular formula C11H16O B2491263 Spiro[5.5]undec-2-en-5-one CAS No. 2247101-90-0](/img/structure/B2491263.png)

Spiro[5.5]undec-2-en-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Spiro[5.5]undec-2-en-5-one derivatives involves several efficient and direct procedures. For instance, novel synthesis routes have been developed for 1-thia-5,9-diaza-spiro[5.5]undec-2-ene, utilizing base-catalyzed recyclization processes. The structures of the synthesized compounds are confirmed using a variety of spectroscopic methods including IR, MS, and NMR spectroscopy (Shaker et al., 2010).

Molecular Structure Analysis

X-ray crystallography studies play a crucial role in the structural determination of spiro compounds, providing detailed insights into their molecular geometry. For example, the structure determination of spirodiones by X-ray crystallography has established the configurations of these compounds, highlighting the utility of such techniques in confirming chemical structures (Janardhanam et al., 1993).

Chemical Reactions and Properties

This compound compounds undergo various chemical reactions, including 1,6-conjugate addition and formal [4+2] annulation sequences. These reactions yield structurally unique spiro compounds, demonstrating the versatility of the this compound scaffold in synthetic organic chemistry (Ghotekar et al., 2020).

Physical Properties Analysis

The physical properties of spiro compounds, including this compound derivatives, are often elucidated through spectroscopic methods and crystallography. These analyses reveal the compounds' molecular conformations, stereochemistry, and other physical characteristics essential for their potential applications.

Chemical Properties Analysis

This compound and its derivatives exhibit a range of chemical properties that are explored through synthetic pathways and reactions. The organobase-catalyzed synthesis of spiro compounds, for example, showcases the chemical reactivity and potential utility of these molecules in producing biologically relevant structures with high yield and selectivity (Talhi et al., 2017).

Scientific Research Applications

Synthesis and Chemical Characteristics

Spiro[5.5]undec-2-en-5-one and its derivatives have been a subject of interest due to their unique chemical properties and structural complexity. Shaker et al. (2010) detailed an efficient procedure for synthesizing novel compounds like 1-thia-5,9-diaza-spiro[5.5]undec-2-ene, exploring the base-catalyzed recyclization of these compounds and characterizing their structure through various spectroscopic methods (Shaker, Ibrahim, Abdel-latif, & Hamoda, 2010). Similarly, Fedorov et al. (2000) isolated a new rearranged chamigrane-type sesquiterpenoid from the sea hare Aplysia sp., showcasing the structural diversity and potential biological significance of spiro[5.5]undecane derivatives (Fedorov, Shubina, Kalinovsky, Lyakhova, & Stonik, 2000).

Biological Activities and Applications

The spiro[5.5]undecane scaffold has been explored for various biological activities. For instance, Shults et al. (2007) synthesized spiroundecane(ene) derivatives and examined their inhibitory activity against human immunodeficiency virus integrase, offering a novel chemotype for therapeutic exploration (Shults, Semenova, Johnson, Bondarenko, Bagryanskaya, Gatilov, Tolstikov, & Pommier, 2007). Chakraborty & Antony (2019) characterized two undescribed spiro[5.5]undecanes from the seaweed Gracilaria salicornia, demonstrating their potential as anti-inflammatory agents and radical scavengers, revealing the pharmaceutical potential of these compounds (Chakraborty & Antony, 2019).

Material Science and Synthesis Applications

In material science and synthesis, Venkataraman, Hedrick, & Yang (2014) studied fluorene-functionalized aliphatic polycarbonates using spiro compounds for the design and synthesis of amphiphilic block copolymers. Their work illustrates the versatility of spiro compounds in creating novel materials with potential applications in drug delivery and material science (Venkataraman, Hedrick, & Yang, 2014).

properties

IUPAC Name |

spiro[5.5]undec-2-en-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c12-10-6-2-5-9-11(10)7-3-1-4-8-11/h2,5H,1,3-4,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAISAISKGUCOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC=CCC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione](/img/structure/B2491180.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorobenzyl)acetamide](/img/structure/B2491190.png)

![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2491192.png)

![2-methoxy-5-(N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)sulfamoyl)benzamide](/img/structure/B2491194.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine](/img/structure/B2491195.png)

![ethyl 2-(2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491201.png)

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2491203.png)